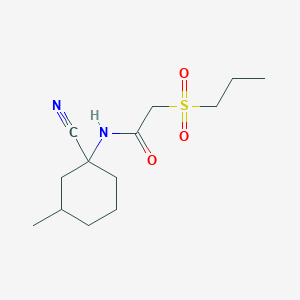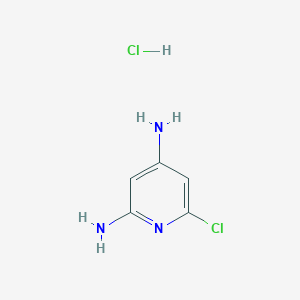![molecular formula C14H20N2O2 B2403710 (NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine CAS No. 135779-00-9](/img/structure/B2403710.png)
(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hydroxylamine Derivatives in Organic Synthesis
Hydroxylamine derivatives are pivotal in organic synthesis, particularly in reactions like Michael addition and cycloaddition. For example, hydroxylamine hydrochloride has been reported to participate in Michael reactions on specific moieties, leading to the synthesis of benzimidazole derivatives, highlighting its utility in constructing complex organic molecules with potential applications in drug discovery and material science (El Azzaoui et al., 2006).
Antimicrobial Applications
Compounds synthesized from hydroxylamine hydrochloride have been evaluated for their antimicrobial activity, indicating their potential use in developing new antimicrobial agents. A study on novel dihydropyrimidine-5-carboxylic acids prepared using hydroxylamine hydrochloride showed significant to moderate antibacterial and antifungal activities (Shastri & Post, 2019).
Biomedical Research
Hydroxylamine derivatives have been explored for biomedical applications, including imaging and understanding cellular processes. For instance, the use of hydrophobic radiofluorinated derivatives of hydroxylamine derivatives in positron emission tomography (PET) imaging to detect neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease offers insights into the diagnostic applications of these compounds (Shoghi-Jadid et al., 2002).
Material Science
Hydroxylamine derivatives have been utilized in material science for synthesizing novel materials with specific properties. A study on the synthesis and mesomorphic properties of heterocyclic pyridine-based liquid crystals incorporating hydroxylamine derivatives showcases their potential in developing new liquid crystal materials for display technologies (Ong et al., 2018).
Environmental Applications
Research has also focused on the environmental applications of hydroxylamine derivatives, particularly in water treatment and pollution remediation. The synthesis of a novel functionalized resin containing hydrophilic motifs of aminomethylphosphonate and hydrophobic pendants for the simultaneous removal of heavy metals and organic dyes from water demonstrates the versatility of hydroxylamine derivatives in addressing environmental challenges (Ali et al., 2017).
Wirkmechanismus
Mode of Action
It’s known that dioxime compounds can form complexes with metal ions, which could potentially interfere with the function of metalloproteins or other metal-dependent biological processes .
Action Environment
The action, efficacy, and stability of 2,4,6-triethylisophthalaldehyde dioxime can be influenced by various environmental factors . These could include pH, temperature, presence of other compounds, and specific characteristics of the biological environment. For instance, the presence of metal ions could potentially influence the activity of this compound due to its ability to form complexes with metals .
Eigenschaften
IUPAC Name |
(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-10-7-11(5-2)14(9-16-18)12(6-3)13(10)8-15-17/h7-9,17-18H,4-6H2,1-3H3/b15-8+,16-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCZCIUCJDTVGQ-BVXMOGEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1C=NO)CC)C=NO)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1/C=N/O)CC)/C=N/O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-diethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2403631.png)

amine dihydrochloride](/img/no-structure.png)



![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2403643.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2403647.png)
![4-isobutyl-N-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2403649.png)
![8-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2403650.png)
